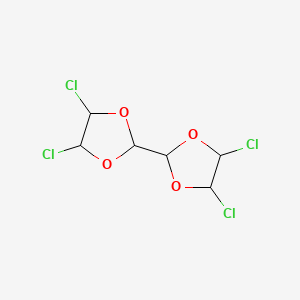
2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is a chemical compound with the molecular formula C6H6Cl4O4 It is known for its unique structure, which includes two dioxolane rings each substituted with two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] can be synthesized through the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane. The reaction involves the formation of the trans-transmeso-stereoisomer of the compound . The reaction conditions typically require a controlled environment to ensure the correct stereoisomer is produced.
Industrial Production Methods
While specific industrial production methods for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] are not widely documented, the synthesis process would likely involve similar reaction conditions as those used in laboratory settings, scaled up for larger production volumes. This would include the use of concentrated sulfuric acid and trans-2,3-dichloro-1,4-dioxane as starting materials.
化学反应分析
Types of Reactions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of asymmetric catalytic compounds and other organic molecules.
Solvent: The compound can also serve as a solvent in organic synthesis reactions.
Material Science: Its unique structure makes it a candidate for studies in material science, particularly in the development of new materials with specific properties.
作用机制
The mechanism of action for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] involves its reactivity due to the presence of chlorine atoms and the dioxolane rings. These structural features allow it to participate in various chemical reactions, targeting specific molecular pathways depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
4,5-Dichloro-1,3-dioxolane: A similar compound with fewer chlorine substitutions.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with a similar chlorine substitution pattern but different core structure.
Uniqueness
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is unique due to its specific substitution pattern and the presence of two dioxolane rings
属性
分子式 |
C6H6Cl4O4 |
|---|---|
分子量 |
283.9 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(4,5-dichloro-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C6H6Cl4O4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-6H |
InChI 键 |
FDOAQOSMCJAEPV-UHFFFAOYSA-N |
规范 SMILES |
C1(OC(C(O1)Cl)Cl)C2OC(C(O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
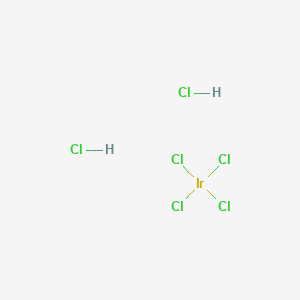

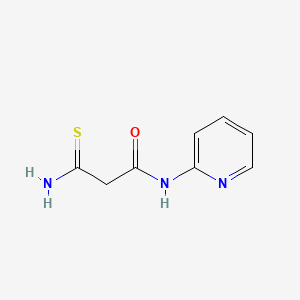
![5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13825741.png)
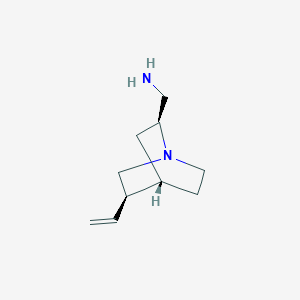
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
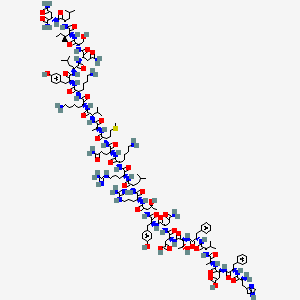

![(7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13825784.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
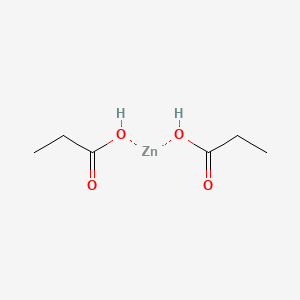
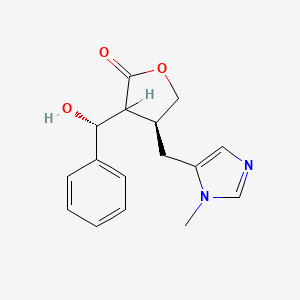
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
